molecular formula C17H19NO5 B5798351 N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5798351
M. Wt: 317.34 g/mol
InChI Key: KQKMGNASWUYMKD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: is an organic compound characterized by the presence of methoxy groups on both phenyl rings and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methoxyphenol.

    Formation of Intermediate: 2,4-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Optimized Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize product formation.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)ethylamine.

    Substitution: Formation of substituted derivatives on the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its structural features.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphenoxy)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenoxy)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-12-4-6-13(7-5-12)23-11-17(19)18-15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMGNASWUYMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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